Tolfamide
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Overview
Description
Tolfamide, also known by its chemical name, is a compound classified within the category of drugs used for treating gout . Gout is a type of inflammatory arthritis caused by the accumulation of uric acid crystals in joints.
Preparation Methods
Synthetic Routes:: Tolfamide can be synthesized through various routes. One common method involves the reaction of specific starting materials under controlled conditions. Unfortunately, detailed synthetic pathways for this compound are not widely available in the literature.
Industrial Production:: The industrial production of this compound likely involves large-scale synthesis using optimized conditions. specific details regarding industrial methods remain proprietary.
Chemical Reactions Analysis
Tolfamide may undergo several types of reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly documented. The major products formed from these reactions would depend on the specific reaction pathway.
Scientific Research Applications
Tolfamide’s applications extend beyond gout treatment. Here are some areas where it has been explored:
Chemistry: this compound may serve as a starting material for the synthesis of related compounds.
Biology: Researchers investigate its effects on cellular processes and potential interactions with biological molecules.
Medicine: Clinical studies explore its efficacy, safety, and potential side effects.
Industry: this compound could find applications in pharmaceutical manufacturing.
Mechanism of Action
The exact mechanism by which tolfamide exerts its effects remains unclear. Researchers speculate that it may impact uric acid metabolism or inflammation pathways. Further studies are needed to elucidate its precise molecular targets.
Comparison with Similar Compounds
Tolfamide’s uniqueness lies in its specific chemical structure and potential therapeutic properties. Unfortunately, there are limited similar compounds with publicly available information.
Properties
CAS No. |
70788-29-3 |
---|---|
Molecular Formula |
C8H12N3O2P |
Molecular Weight |
213.17 g/mol |
IUPAC Name |
N-diaminophosphoryl-2-methylbenzamide |
InChI |
InChI=1S/C8H12N3O2P/c1-6-4-2-3-5-7(6)8(12)11-14(9,10)13/h2-5H,1H3,(H5,9,10,11,12,13) |
InChI Key |
NTZDIRFODDGCIF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NP(=O)(N)N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NP(=O)(N)N |
70788-29-3 | |
Origin of Product |
United States |
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